molecular formula C15H21ClN2 B7966284 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

Cat. No.: B7966284
M. Wt: 264.79 g/mol
InChI Key: UUJNVIJVXPBNFW-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine is a spirocyclic compound featuring a fused indene-piperidine core with a chloro substituent at position 6 and dimethylamine at position 2. This compound has been identified as a drug-like N-nitrosamine impurity (VII) in pharmaceutical formulations, quantified at trace levels (15 ppb) using coulometric mass spectrometry (CMS) without requiring reference standards .

Properties

IUPAC Name

5-chloro-N,N-dimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c1-18(2)14-10-15(5-7-17-8-6-15)13-9-11(16)3-4-12(13)14/h3-4,9,14,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJNVIJVXPBNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(CCNCC2)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Spirocyclization: The indene derivative undergoes a spirocyclization reaction with a piperidine derivative under basic conditions to form the spiro[indene-piperidine] structure.

    Chlorination: The resulting spiro compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Dimethylation: Finally, the amine group is dimethylated using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

N-Substituted Spiro[indene-1,4'-piperidin] Derivatives

Compounds with modifications to the amine group or sulfonyl substituents exhibit varied physicochemical and pharmacological properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Evidence
N-Benzyl-1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine (35) N-Benzyl, 1'-phenylsulfonyl C₃₀H₂₈N₂O₂S 433.1950
1'-(Phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine (36) 1'-Phenylsulfonyl C₁₉H₂₂N₂O₂S 475.2044
N-Methyl-1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine (34) N-Methyl, 1'-phenylsulfonyl C₂₀H₂₄N₂O₂S 356.15 (calc.)

Key Observations :

  • The benzyl group in 35 enhances lipophilicity compared to 36 , impacting membrane permeability .
  • 34 demonstrates simplified synthesis due to the absence of bulky substituents, facilitating derivatization for biological screening .

Acylated and Heterocycle-Modified Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Evidence
(2R,3R)-3-Amino-1'-(2-hydroxybenzoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol (JS-160-6) 1'-(2-Hydroxybenzoyl), 2-hydroxy C₂₀H₂₂N₂O₃ 339.166
1’-[(1-Methylcyclohexyl)carbonyl]-2,3-dihydrospiro[indene-1,4’-piperidine]-2-ol,3-amine 1’-(1-Methylcyclohexylcarbonyl) C₂₁H₃₀N₂O₂ 343.23 (calc.)
(2R,3R)-3-Amino-1'-(3-pyridinylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol (JS-160-5) 1’-(3-Pyridinylcarbonyl) C₁₉H₂₁N₃O₂ 324.171

Key Observations :

  • Acyl groups (e.g., 1-methylcyclohexylcarbonyl) may stabilize the spirocyclic conformation, influencing receptor binding .

Spiro[indene-1,4'-quinoline] Frameworks

Replacement of the piperidine ring with quinoline introduces π-π stacking interactions, relevant to anticancer or antimicrobial activity.

Compound Name Substituents Molecular Formula Molecular Weight Key Evidence
Spiro[indene-1,4'-quinoline] derivatives (8x–ab) N-Sulfonyl groups (e.g., tosyl, mesyl) Varies 59–70% yield

Key Observations :

  • Synthesized via Nazarov cyclization/hydroamination cascades, these compounds exhibit unique sp³ hybridization at the indene-quinoline junction, enhancing stereochemical complexity .

Pharmaceutical Intermediates and Prodrugs

Protected derivatives serve as precursors for active pharmaceutical ingredients (APIs).

Compound Name Substituents Molecular Formula Molecular Weight Key Evidence
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 1’-Boc-protected C₁₈H₂₄ClNO₂ 321.84
1'-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)spiro[indene-1,4'-piperidin]-2(3H)-one (97) Quinoline-piperazine hybrid C₂₈H₂₉FN₄O₄S 537.1978

Key Observations :

  • Boc-protected intermediates (14 ) enable safe handling during synthesis, while 97 demonstrates integration into kinase inhibitors, highlighting versatility in drug design .

Biological Activity

6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of many bioactive molecules. Its unique configuration allows for specific interactions with biological targets, which can lead to various pharmacological effects.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound has significant cytotoxic effects on various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human breast cancer cells (IC50 values ranging from 0.43 to 35.9 µM) .
  • GPR40 Agonism : The compound has been identified as a potent agonist for GPR40 (free fatty acid receptor 1), which is implicated in insulin secretion and glucose homeostasis. This property suggests its potential role in diabetes management .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Cycle Regulation : The compound appears to induce apoptosis and alter cell cycle progression in cancer cells, suggesting a mechanism that disrupts normal cellular functions .
  • Enzymatic Inhibition : In silico studies have proposed that the compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial for cell cycle regulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against T-47D and MDA-MB-231 breast cancer cells with IC50 values as low as 0.43 µM .
Study BInvestigated the agonistic effects on GPR40 and showed improved insulin secretion in vitro .
Study CExplored structure-activity relationships (SAR) indicating that modifications to the spirocyclic structure enhance biological activity .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–90°CMaximizes substitution rate
Amine Equivalents2.5–3.0Reduces dimerization byproducts
Purification SolventEthyl Acetate/HexaneRemoves unreacted dichlorides

Q. Table 2: Biological Assay Conditions

Assay TypeKey MetricsValidation CriteriaReference
Radioligand BindingKi_i (nM)±10% CV across replicates
Metabolic Stabilityt1/2_{1/2} (min)Correlation (R2^2 >0.8) with in vivo CL

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